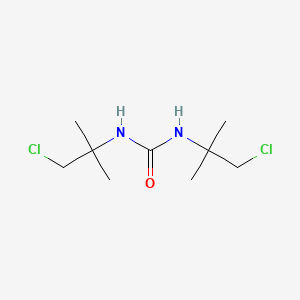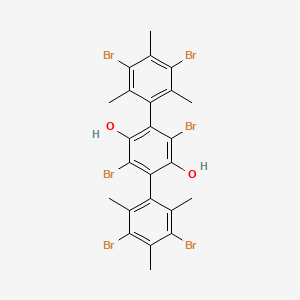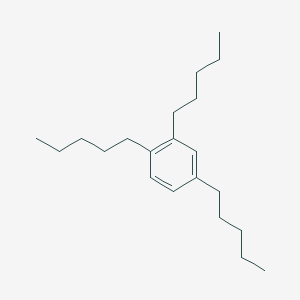
1,2,4-Tripentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Tripentylbenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with three pentyl groups at the 1, 2, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Tripentylbenzene can be synthesized through the alkylation of benzene with pentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}_6\text{H}_6 + 3\text{C}5\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{C}5\text{H}{11})_3 + 3\text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Tripentylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the benzene ring can be achieved using catalysts like palladium on carbon under hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon catalyst with hydrogen gas.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pentyl-substituted benzoic acids or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,2,4-Tripentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,4-Tripentylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring can participate in π-π interactions, while the pentyl groups can influence its hydrophobic interactions with biological membranes. These interactions can modulate the activity of various biochemical pathways, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trimethylbenzene:
1,2,4-Triisopropylbenzene: Contains three isopropyl groups on the benzene ring.
Uniqueness of 1,2,4-Tripentylbenzene: this compound is unique due to the longer alkyl chains (pentyl groups) attached to the benzene ring. This structural difference can significantly influence its physical and chemical properties, such as solubility, boiling point, and reactivity, compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
6796-35-6 |
|---|---|
Molekularformel |
C21H36 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
1,2,4-tripentylbenzene |
InChI |
InChI=1S/C21H36/c1-4-7-10-13-19-16-17-20(14-11-8-5-2)21(18-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 |
InChI-Schlüssel |
KETBFVAOYPMTAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C=C1)CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


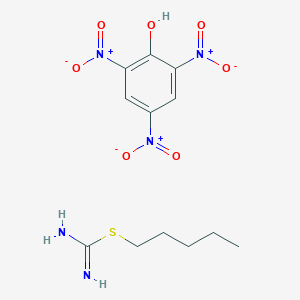
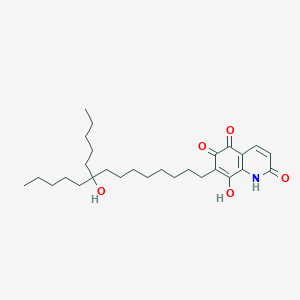
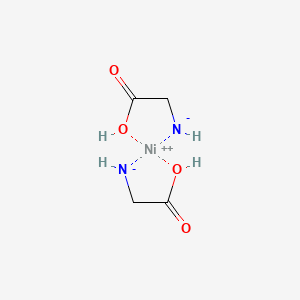
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)
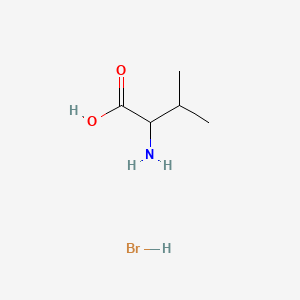

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)


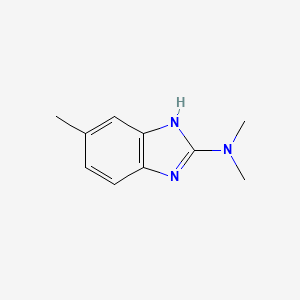

![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
